Avicine pseudocyanide

Description

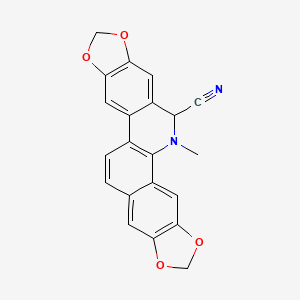

Avicine pseudocyanide is a semisynthetic derivative of avicine, a benzo[c]phenanthridine alkaloid originally isolated from Zanthoxylum integrifoliolum (a plant in the Rutaceae family) . Avicine itself is a quaternary alkaloid characterized by a tetracyclic benzophenanthridine core with methoxy and methylenedioxy substitutions at specific positions, which are critical for its bioactivity . The pseudocyanide derivative is synthesized by introducing a pseudocyanide functional group (a nitrile-related moiety) into the avicine structure, enhancing its pharmacological properties, particularly its antiplatelet and antimicrobial activities .

This compound has garnered attention for its dual role in modulating platelet aggregation and exhibiting broad-spectrum antimicrobial effects, making it a candidate for therapeutic development in cardiovascular and infectious diseases .

Properties

CAS No. |

94656-26-5 |

|---|---|

Molecular Formula |

C21H14N2O4 |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene-11-carbonitrile |

InChI |

InChI=1S/C21H14N2O4/c1-23-16(8-22)15-7-20-19(26-10-27-20)6-14(15)12-3-2-11-4-17-18(25-9-24-17)5-13(11)21(12)23/h2-7,16H,9-10H2,1H3 |

InChI Key |

LOZDSKFFBIELES-UHFFFAOYSA-N |

SMILES |

CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)C#N |

Canonical SMILES |

CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)C#N |

Synonyms |

avicine pseudocyanide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Insights :

- Quaternary Nitrogen : All compounds possess a quaternary nitrogen atom, essential for ionic interactions with biological targets (e.g., bacterial membranes or platelet receptors) .

- Substituent Positioning : Methoxy groups at C-7 and C-8 in this compound and avicine enhance antimicrobial activity compared to nitidine (C-7, C-8, C-9 methoxy), which shows reduced potency against Gram-negative bacteria .

- Pseudocyanide Modification : The pseudocyanide group in this compound improves its antiplatelet activity by mimicking cyanide’s interaction with mitochondrial enzymes while avoiding toxicity .

Bioactivity Comparison

Table 2: Antimicrobial and Antiplatelet Activities

Key Findings :

Antimicrobial Potency: this compound and avicine exhibit identical minimum bactericidal concentrations (MBC) against B. subtilis and K. Chelerythrine and sanguinarine show broader antifungal and antibacterial effects due to additional methyl and methoxy groups, which enhance membrane disruption . Nitidine’s higher methoxy substitution (C-7, C-8, C-9) reduces its potency against bacteria but improves activity against C. albicans .

Antiplatelet Mechanism :

- This compound inhibits collagen-induced platelet aggregation by 85%, outperforming chelerythrine (20%) . This is attributed to its pseudocyanide group, which interferes with thromboxane A2 synthesis and increases cyclic AMP levels in platelets .

Pharmacological and Toxicological Considerations

- Synergy with Vaccines: Avicine (unmodified) has been tested as a conjugate in cancer vaccines (e.g., hCG-CTP37-diphtheria toxoid), showing immune response correlation with improved survival in colorectal cancer patients . However, this compound’s role in immunotherapy remains unexplored.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Avicine pseudocyanide?

Methodological Answer:

Synthesis should follow reproducible protocols with detailed documentation of reaction conditions (temperature, solvent ratios, catalysts) and purification steps (e.g., column chromatography or recrystallization). Characterization must include nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis for purity assessment. For novel compounds, provide full spectral data and compare with known analogs .

Basic: How should researchers design experiments to assess this compound’s physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

Adopt a systematic approach:

- Solubility: Use gradient solvent systems (polar to nonpolar) under controlled temperatures. Quantify via UV-Vis spectroscopy or gravimetric analysis.

- Stability: Conduct accelerated degradation studies under varied pH, light, and temperature conditions. Monitor using HPLC or TLC at timed intervals.

Report uncertainties (e.g., instrument error margins) and validate findings with triplicate trials .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Comparative Analysis: Replicate conflicting studies using identical parameters (dose, cell lines, exposure time).

- Error Source Identification: Audit variables like compound purity (via HPLC), assay interference (e.g., solvent cytotoxicity), or batch-to-batch variability.

- Meta-Analysis: Use statistical tools (ANOVA, regression) to evaluate data distributions across studies and identify outliers .

Advanced: What computational strategies are effective for modeling this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina with high-resolution protein structures (PDB) to predict binding affinities.

- MD Simulations: Run 100+ ns simulations in explicit solvent to assess conformational stability.

- Validation: Cross-reference computational results with experimental binding assays (e.g., SPR, ITC) to refine models .

Basic: What methodologies ensure this compound’s stability during long-term storage?

Methodological Answer:

- Storage Conditions: Test inert atmospheres (argon), desiccants, and temperatures (−80°C to 25°C).

- Stability Indicators: Monitor degradation via periodic HPLC and FTIR to detect structural changes.

- Documentation: Report lot-specific stability profiles in supplementary materials .

Advanced: How can researchers improve reproducibility when replicating this compound studies?

Methodological Answer:

- Detailed Protocols: Publish step-by-step methods, including instrument calibration data (e.g., NMR shim settings).

- Open Data: Share raw datasets (spectra, chromatograms) in repositories like Zenodo.

- Collaborative Verification: Partner with independent labs for cross-validation .

Advanced: What advanced spectroscopic techniques are optimal for elucidating this compound’s reactive intermediates?

Methodological Answer:

- Time-Resolved Spectroscopy: Use stopped-flow UV-Vis or fluorescence to capture transient species.

- EPR: Detect radical intermediates under reaction conditions.

- In Situ IR: Monitor bond formation/cleavage in real time. Correlate with DFT calculations .

Basic: What criteria should guide the selection of this compound’s biological assay models?

Methodological Answer:

- Relevance: Choose assays aligned with hypothesized mechanisms (e.g., kinase inhibition, cytotoxicity).

- Controls: Include positive/negative controls (e.g., staurosporine for kinase assays).

- Dose-Response: Establish IC50/EC50 curves with ≥6 concentrations to ensure statistical robustness .

Advanced: How can researchers investigate this compound’s long-term environmental impact?

Methodological Answer:

- Ecotoxicology Studies: Use standardized OECD guidelines for aquatic (Daphnia magna) and terrestrial (soil microbiota) models.

- Degradation Pathways: Employ LC-MS/MS to identify breakdown products under simulated environmental conditions.

- Modeling: Predict bioaccumulation using quantitative structure-activity relationship (QSAR) tools .

Advanced: What interdisciplinary approaches integrate this compound’s chemical and pharmacological data?

Methodological Answer:

- Systems Biology: Combine omics data (transcriptomics, metabolomics) with chemical profiling to map mechanism-of-action.

- Cheminformatics: Use platforms like KNIME to correlate structural features with bioactivity.

- Clinical Correlation: Cross-reference preclinical data with pharmacokinetic studies in relevant disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.